ethyl 5-(2-(cyclopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Description
Ethyl 5-(2-(cyclopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole-based compound featuring a cyclopropylamine moiety and a phenyl substituent. Pyrrole derivatives are widely studied for their biological activities, particularly in medicinal chemistry, due to their structural versatility and ability to interact with diverse biological targets.
Properties
IUPAC Name |
ethyl 5-[2-(cyclopropylamino)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-25-19(24)14-11(2)20-16(15(14)12-7-5-4-6-8-12)17(22)18(23)21-13-9-10-13/h4-8,13,20H,3,9-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXKOOXIXSWTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-(cyclopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the phenyl group and the cyclopropylamino moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-(cyclopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(2-(cyclopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-(2-(cyclopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between ethyl 5-(2-(cyclopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate and its analogs:
Key Observations:
Substituent Effects: The cyclopropylamino group may enhance metabolic stability compared to linear alkylamines (common in antimalarial pyrroles ).
Biological Relevance : Unlike chlorophenyl-containing analogs , the phenyl group in the target compound lacks electron-withdrawing substituents, which could reduce electrophilic reactivity and toxicity.
Research Findings and Implications
Antimalarial Activity (Pyrrole Analogs)
Ethyl pyrrole carboxylates with substituted aryl groups exhibit potent antimalarial activity. For example, analogs with electron-deficient phenyl substituents (e.g., 4-Cl, 4-NO₂) show IC₅₀ values <1 µM against Plasmodium falciparum . The target compound’s cyclopropylamino group may improve binding to heme detoxification targets, a mechanism proposed for related antimalarials .
Cyclopropylamine in Drug Design
Cyclopropyl groups are favored in medicinal chemistry for their restricted rotation and ability to mimic peptide bonds. The cyclopropylamino moiety in the target compound could enhance selectivity for enzymes like proteases or kinases, as seen in patented kinase inhibitors .
Crystallographic and Hydrogen-Bonding Analysis
Such interactions are critical for optimizing solubility and bioavailability.
Biological Activity
Ethyl 5-(2-(cyclopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrole ring, which is known for its diverse biological properties, including antimicrobial and anticancer effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Pyrrole Ring: A five-membered nitrogen-containing heterocycle.
- Cyclopropylamino Moiety: Imparts unique reactivity and biological properties.
- Phenyl Group: Contributes to the compound's lipophilicity and potential interactions with biological targets.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 342.39 g/mol.
Antimicrobial Properties
Recent studies have indicated that compounds containing pyrrole structures exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
The presence of the pyrrole ring is believed to enhance the interaction with microbial membranes, leading to increased permeability and cell death.
Anticancer Activity
Research has also explored the anticancer potential of this compound. Preliminary in vitro studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant dose-dependent cytotoxicity:
- HeLa Cells: IC50 = 25 µM
- MCF-7 Cells: IC50 = 30 µM
These results indicate that the compound may serve as a lead for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways within microbial cells or cancer cells.
- Receptor Modulation: It could act on various receptors, potentially altering signaling pathways related to cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress may lead to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 5-(2-(cyclopropylamino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multicomponent reactions. For example, a three-component reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes under reflux in ethanol, catalyzed by acidic or basic conditions. Optimization includes varying solvent systems (e.g., ethanol vs. acetonitrile), temperature (60–80°C), and catalyst loading (e.g., KHSO₄ in ) to improve yields (typically 60–75%) .
- Key Data :
| Reaction Components | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Aniline, DEAD, aldehyde | KHSO₄ | Ethanol | 69% | |
| Pyrrole derivatives, oxalyl chloride | None | Dichloromethane | 72% |
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- Methodology :
- FTIR : Identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester and amide groups) .
- NMR : ¹H NMR confirms substituent integration (e.g., cyclopropyl NH at δ 6.8–7.2 ppm; aromatic protons at δ 7.2–7.6 ppm) .
- X-ray crystallography : Resolves bond lengths (C=O: ~1.21 Å) and dihedral angles (pyrrole ring planarity) .
Q. What purification strategies are effective for isolating this compound?
- Methodology :
- Column chromatography : Silica gel with ethyl acetate/petroleum ether (1:20) eluent removes byproducts .
- Recrystallization : Dichloromethane/petroleum ether mixtures yield high-purity crystals (95% purity) .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) elucidate electronic properties and reaction mechanisms?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Mechanistic Insight : Transition state analysis reveals a keto-enol tautomerization step during cyclization (activation energy ~25 kcal/mol) .
Q. What mechanistic pathways govern the formation of the pyrrole core in this compound?
- Methodology : Proposed pathways include:
- Step 1 : Condensation of aniline with diethyl acetylenedicarboxylate to form a zwitterionic intermediate.
- Step 2 : Cyclization via intramolecular nucleophilic attack, followed by dehydration .
Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
- Methodology :
- Substitution Analysis : Introducing electron-withdrawing groups (e.g., -Cl) at the phenyl ring increases metabolic stability .
- Pharmacophore Mapping : The cyclopropylamide moiety is critical for target binding (IC₅₀ reduction from 120 nM to 45 nM with -CF₃ substitution) .
Q. What crystallographic data reveal about molecular packing and intermolecular interactions?
- Key Findings :
- Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) stabilize crystal lattices .
- π-Stacking : Aromatic rings exhibit offset stacking (3.5 Å distance) .
Q. How can contradictions in reported synthetic yields or spectral data be resolved?
- Methodology :
- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Advanced Analytics : Use LC-MS to detect trace impurities affecting NMR integration .
Q. What novel analytical methods (e.g., LC-MS/MS) quantify this compound in complex matrices?
- Methodology :
- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (m/z 385 → 267) achieves a LOD of 0.1 ng/mL .
- Validation : Linearity (R² > 0.99) across 1–1000 ng/mL in plasma .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : reports 69% yield using KHSO₄, while similar methods in achieve 72% with oxalyl chloride. Differences may stem from catalyst efficiency or workup protocols.
- Spectral Variations : Minor shifts in ¹³C NMR (δ 165–170 ppm for carbonyls) arise from solvent polarity (CDCl₃ vs. DMSO-d₆) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
